N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide
Description
N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a benzamide derivative featuring a thioether-linked imidazole moiety substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDAXJXALQUMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that compounds with a thiazole ring often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule. This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazole Ring : Contributes to its biological activity through interactions with biological targets.
- Thioether Group : Enhances solubility and reactivity.
- Benzamide Moiety : Implicated in various pharmacological activities.
The molecular formula is , with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl group is significant for its interaction with biological systems, potentially enhancing binding affinity to various receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 2.12 ± 0.21 | |
| HCC827 (Lung) | 5.13 ± 0.97 | |
| NCI-H358 (Lung) | 0.85 ± 0.05 |
These results indicate that the compound may effectively inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, modulating their activity.
Studies suggest that imidazole derivatives interact with multiple biological targets, leading to diverse effects on cellular processes such as proliferation and apoptosis .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study indicated that similar compounds exhibited high potency against lung cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
- Enzyme Inhibition : Research has shown that thioether-containing compounds can act as effective enzyme inhibitors, which is critical in developing drugs targeting specific metabolic pathways .
- Cytotoxicity Profiles : Investigation into the cytotoxic effects revealed that while these compounds are effective against cancer cells, they also exhibit toxicity towards normal cells, indicating a need for further optimization to enhance selectivity .
Comparison with Similar Compounds
The structural and functional attributes of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide can be compared to related benzamide and heterocyclic derivatives, as detailed below:
Structural Analogues
Table 1: Key Structural Features and Properties
Key Observations :
- Substituent Effects : The position and nature of substituents on the benzamide ring (e.g., 3-methoxy vs. 2-ethoxy vs. 3-bromo) significantly alter electronic properties and steric bulk. For instance, the 3-methoxy group in the target compound may enhance hydrogen-bonding interactions compared to the electron-withdrawing bromo group in .
- Thiazole derivatives like are often associated with enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) due to their ability to form stable amide anions .
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Insights :
- The IR spectra confirm the presence of amide carbonyl groups in all compounds.
- ^1^H-NMR signals for the SCH2CH2N moiety (~2.8–3.1 ppm) are conserved in imidazole-thioethyl derivatives , whereas thiazole-based compounds exhibit distinct aromatic proton environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
